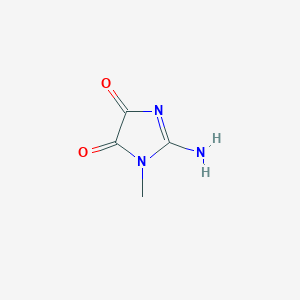
2-amino-1-methyl-1H-imidazole-4,5-dione
Descripción general
Descripción
2-amino-1-methyl-1H-imidazole-4,5-dione is a heterocyclic organic compound that features an imidazole ring with amino and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-methyl-1H-imidazole-4,5-dione typically involves the reaction of creatinine with BOC-ON to form 2-t-butoxycarbonylamino-1-methyl-1,5-dihydro-4H-imidazol-4-one. This intermediate is then oxidized with mercury (II) acetate to yield the corresponding 1H-imidazole-4,5-dione. Deprotection of the amino group of this dione affords the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-1-methyl-1H-imidazole-4,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Dimroth-type rearrangement, where the compound rearranges to form creatone (2-methyl-amino-1H-imidazole-4,5-dione) under weakly acidic conditions .
Common Reagents and Conditions
Oxidation: Mercury (II) acetate is commonly used as an oxidizing agent.
Reduction: Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major product formed from the Dimroth-type rearrangement of this compound is creatone .
Aplicaciones Científicas De Investigación
2-amino-1-methyl-1H-imidazole-4,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-amino-1-methyl-1H-imidazole-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can undergo rearrangement reactions, such as the Dimroth-type rearrangement, which alters its structure and potentially its biological activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4,5-dicyano-1H-imidazole: Another imidazole derivative with different substituents.
2-amino-1-methylimidazole-4,5-dicarbonitrile: Similar structure with additional nitrile groups
Uniqueness
2-amino-1-methyl-1H-imidazole-4,5-dione is unique due to its specific arrangement of amino and methyl groups on the imidazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
2-amino-1-methylimidazole-4,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-7-3(9)2(8)6-4(7)5/h1H3,(H2,5,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHMWPAAOJYNOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=O)N=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















